1,2-Dimethoxy-3-(methylthio)benzene
Description
1,2-Dimethoxy-3-(methylthio)benzene is a substituted benzene derivative with methoxy (-OMe) groups at positions 1 and 2 and a methylthio (-SMe) group at position 3. Its structure is defined by the aromatic ring’s electronic and steric properties, influenced by the electron-donating methoxy groups and the moderately electron-donating methylthio group.
Characterization typically involves spectroscopic methods such as $^{1}\text{H}$ NMR, $^{13}\text{C}$ NMR, and mass spectrometry. For instance, 1,2-Dimethoxy-3-[(12Z,15Z,18Z)-octadeca-12,15,18-trienyl]benzene (a structural analog with a long alkenyl chain) was confirmed via $^{13}\text{C}$ NMR, highlighting the utility of this technique for verifying substitution patterns .
Properties
CAS No. |
51506-47-9 |
|---|---|
Molecular Formula |
C9H12O2S |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
1,2-dimethoxy-3-methylsulfanylbenzene |
InChI |
InChI=1S/C9H12O2S/c1-10-7-5-4-6-8(12-3)9(7)11-2/h4-6H,1-3H3 |
InChI Key |
XOVPAEYIQNDFAV-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)SC)OC |
Canonical SMILES |
COC1=C(C(=CC=C1)SC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The methylthio group distinguishes 1,2-Dimethoxy-3-(methylthio)benzene from analogs with other substituents. Key comparisons include:
Key Findings :
- Electronic Effects: The methylthio group (-SMe) is less electron-donating than methoxy (-OMe) but more than nitro (-NO$_2$), influencing reactivity in electrophilic substitution or metal-catalyzed reactions .
- Steric Effects: The nitroethenyl group in 1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene introduces planarity, as shown by its monoclinic crystal structure (space group $P2_1/c$, $a = 5.3558$ Å, $b = 13.5897$ Å) . In contrast, methylthio groups may introduce steric hindrance depending on adjacent substituents.
Physical and Spectral Properties
- NMR Data : Methylthio groups typically resonate at ~15–25 ppm in $^{13}\text{C}$ NMR, distinct from methoxy (~55 ppm) or nitro groups. For example, marine-derived bis(methylthio)gliotoxin analogs were identified via $^{1}\text{H}$/$^{13}\text{C}$ NMR shifts and optical rotation .
- Crystallography: The nitroethenyl analog crystallizes in a monoclinic system with $\beta = 97.038^\circ$, whereas methylthio derivatives may exhibit different packing due to sulfur’s van der Waals interactions .
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